molecular formula C22H17ClN2O4 B4551270 3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxyphenyl)acrylamide

3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxyphenyl)acrylamide

Cat. No.: B4551270
M. Wt: 408.8 g/mol
InChI Key: OGGIJIYCTKRHES-RVDMUPIBSA-N
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Description

3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H17ClN2O4 and its molecular weight is 408.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0876847 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Cyclization and Synthesis of Furan Compounds

Research has demonstrated the utility of related furan compounds in synthetic chemistry, particularly through oxidative cyclization processes. For instance, the study by Burgaz et al. (2007) elaborated on the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate, leading to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, a process relevant for the structural exploration of furan-based compounds (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Synthesis and Characterization of Furan Derivatives

The synthesis of furan derivatives, such as the work by Hirao, Kato, and Kozakura (1973), focuses on the creation and structural elucidation of compounds like 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid and its derivatives. This research provides foundational knowledge for understanding the chemical properties and potential applications of furan compounds in medicinal chemistry and materials science (Hirao, Kato, & Kozakura, 1973).

Anti-Malarial Agents and Herbicidal Activity

Further investigations have explored the role of furan and acrylamide derivatives in developing anti-malarial agents and herbicides. For example, Wiesner et al. (2003) identified [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a novel lead for anti-malarial agents, highlighting the pharmacological potential of furan derivatives (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003). Additionally, Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrating significant herbicidal activities, underscoring the agricultural applications of these chemical frameworks (Wang, Li, Li, & Huang, 2004).

Properties

IUPAC Name

(E)-3-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-27-18-7-5-17(6-8-18)25-22(26)15(13-24)11-20-9-10-21(29-20)14-28-19-4-2-3-16(23)12-19/h2-12H,14H2,1H3,(H,25,26)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGIJIYCTKRHES-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)COC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxyphenyl)acrylamide
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3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxyphenyl)acrylamide
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3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxyphenyl)acrylamide
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3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxyphenyl)acrylamide
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3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxyphenyl)acrylamide
Reactant of Route 6
3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxyphenyl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.